molecular formula C15H12N2 B8021461 4,5-diphenyl-4H-imidazole

4,5-diphenyl-4H-imidazole

Cat. No.: B8021461
M. Wt: 220.27 g/mol
InChI Key: KHXWLWCLKYBBSO-UHFFFAOYSA-N
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Description

4,5-Diphenyl-4H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with two phenyl groups at the 4 and 5 positions. This compound is known for its stability and versatility, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-4H-imidazole typically involves the Debus-Radziszewski reaction, which is a cyclization reaction of benzil, benzaldehyde, and ammonium acetate in the presence of an acid catalyst . The reaction proceeds under mild conditions and yields the desired imidazole derivative with high efficiency.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-4H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .

Mechanism of Action

The mechanism of action of 4,5-diphenyl-4H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 2,4,5-Triphenylimidazole
  • 4,5-Diphenylimidazole
  • 2-Phenylimidazole

Comparison: 4,5-Diphenyl-4H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4,5-triphenylimidazole, it has fewer phenyl groups, resulting in different steric and electronic effects. This uniqueness makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

4,5-diphenyl-4H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXWLWCLKYBBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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